4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione
CAS No.:
Cat. No.: VC16523282
Molecular Formula: C8H10BrN3O2S
Molecular Weight: 292.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrN3O2S |
|---|---|
| Molecular Weight | 292.16 g/mol |
| IUPAC Name | 4-(5-bromopyrazin-2-yl)-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C8H10BrN3O2S/c9-7-5-11-8(6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2 |
| Standard InChI Key | APCAGEYUZUIHOU-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CN=C(C=N2)Br |
Introduction
Synthesis Methods
The synthesis of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione generally involves multi-step protocols starting from commercially available precursors.
Key Synthetic Routes
One plausible route begins with the bromination of 2-aminopyrazine, followed by coupling with thiomorpholine-1,1-dioxide. Alternatively, nucleophilic aromatic substitution (SNAr) reactions between 5-bromo-2-chloropyrazine and thiomorpholine-1,1-dioxide under basic conditions could yield the target compound.
Representative Reaction Pathway:
The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80–100°C), with yields ranging from 40% to 60%. Purification via column chromatography using ethyl acetate/hexane mixtures is often required to isolate the product.
Comparison with Similar Compounds
Structurally analogous compounds, such as 4-(5-chloropyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione, demonstrate reduced electrophilicity due to the lower electronegativity of chlorine compared to bromine. This difference impacts reactivity in cross-coupling reactions, with brominated analogs generally showing higher efficiency.
Future Research Directions
Further studies should prioritize:
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Biological Screening: Evaluation against cancer cell lines, viral strains, and plant pathogens.
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Process Optimization: Development of greener synthetic routes using catalytic methods.
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Structural Modification: Exploration of fluorinated or iodinated analogs to enhance binding affinity.
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